8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a chemical compound with the molecular formula C9H5FO3. It is a fluorinated derivative of 2-benzopyran-1,3-dione, which is a class of compounds known for their diverse chemical and biological properties. This compound is characterized by the presence of a fluorine atom at the 8th position of the benzopyran ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the fluorination of a precursor compound. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran-1,3-dione with a fluorinating agent such as elemental fluorine or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow fluorination, where the precursor and fluorinating agent are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro or fully reduced benzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or receptors, modulation of signaling pathways, and other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran-1,3-dione: The non-fluorinated parent compound.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: A similar compound with a carboxylic acid group at the 2nd position.
3-fluorodihydro-2H-pyran-4-one: A structurally related compound with a different ring system.
Uniqueness
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of the fluorine atom at the 8th position, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
156590-24-8 |
---|---|
Molecular Formula |
C9H5FO3 |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.